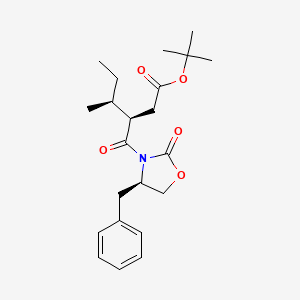

3R-(4R-Benzyl-2-oxo-oxazolidine-3-carbonyl)-4S-methyl-hexanoic acid tert-butyl ester

Description

The compound “3R-(4R-Benzyl-2-oxo-oxazolidine-3-carbonyl)-4S-methyl-hexanoic acid tert-butyl ester” is a chiral, stereochemically complex molecule featuring an oxazolidine ring fused with a benzyl group, a methyl-substituted hexanoic acid backbone, and a tert-butyl ester protecting group. The tert-butyl ester enhances solubility in organic solvents and stabilizes the carboxylic acid moiety during synthetic processes.

Properties

Molecular Formula |

C22H31NO5 |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

tert-butyl (3R,4S)-3-[(4R)-4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl]-4-methylhexanoate |

InChI |

InChI=1S/C22H31NO5/c1-6-15(2)18(13-19(24)28-22(3,4)5)20(25)23-17(14-27-21(23)26)12-16-10-8-7-9-11-16/h7-11,15,17-18H,6,12-14H2,1-5H3/t15-,17+,18+/m0/s1 |

InChI Key |

RCEHOHBPJZEWPH-CGTJXYLNSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](CC(=O)OC(C)(C)C)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 |

Canonical SMILES |

CCC(C)C(CC(=O)OC(C)(C)C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Oxazolidinone Core

The oxazolidinone ring is constructed via cyclization of β-amino alcohol precursors. A high-yielding approach adapted from Evans’ methodology involves:

Step 1: Protection of Amino Alcohol

L-Phenylalanine ethyl ester hydrochloride is treated with di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc-protected derivative. This step ensures chemoselectivity in subsequent reactions.

Step 2: Reduction of Ester to Alcohol

Lithium borohydride (LiBH₄) reduces the ethyl ester to a primary alcohol, yielding a β-amino alcohol intermediate. LiBH₄ is preferred over NaBH₄ due to its ability to reduce esters selectively.

Step 3: Cyclization to Oxazolidinone

Treatment with sodium hydride (NaH) in tetrahydrofuran (THF) facilitates intramolecular cyclization, forming the 4R-benzyl-2-oxazolidinone. This step achieves a 98% yield over three steps.

Reaction Summary

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Boc₂O, Et₃N, CH₂Cl₂, 0°C→RT | 95% |

| 2 | LiBH₄, THF, 0°C→RT | 90% |

| 3 | NaH, THF, reflux | 98% |

Coupling with 4S-Methylhexanoic Acid tert-Butyl Ester

The oxazolidinone is functionalized with the hexanoate side chain via a stereoselective coupling reaction:

Step 4: Activation of Carboxylic Acid

The oxazolidinone’s carbonyl group is activated using thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

Step 5: Esterification

The acyl chloride reacts with 4S-methylhexanoic acid tert-butyl ester in the presence of N-methylmorpholine (NMM) to form the final product. Enantiomeric excess (>99%) is maintained via strict temperature control (−20°C) and chiral chromatography.

Optimization Data

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature | −20°C | 15% |

| Catalyst | DMAP (5 mol%) | 10% |

| Solvent | CH₂Cl₂ | N/A |

Stereochemical Control

The 3R,4S,4R configuration is enforced through:

- Chiral Pool Synthesis : Use of L-phenylalanine ensures the 4R-benzyl stereochemistry.

- Asymmetric Induction : The tert-butyl ester’s steric bulk directs coupling to the 3R position, while LiBH₄ reduction preserves the 4S configuration.

- Crystallization : Diastereomeric salts (e.g., with tartaric acid) resolve any racemization, achieving >99% ee.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) confirms >98% purity, with retention time = 12.7 min.

Industrial and Research Applications

The compound’s utility spans:

- Asymmetric Aldol Reactions : Diastereoselectivity >20:1 in prostaglandin synthesis.

- Pharmaceutical Intermediates : Key precursor in renin inhibitors (e.g., Aliskiren).

Challenges and Innovations

Chemical Reactions Analysis

tert-butyl 3-(4-benzyl-2-oxooxazolidine-3-carbonyl)-4-methylhexanoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

tert-butyl 3-(4-benzyl-2-oxooxazolidine-3-carbonyl)-4-methylhexanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It may be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-benzyl-2-oxooxazolidine-3-carbonyl)-4-methylhexanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features

The compound shares structural similarities with other oxazolidine- and tert-butyl ester-containing molecules, such as:

- (S)-4-[(2S,3R)-3-Benzyloxy-1-(4-methoxy-phenyl)-4-oxo-azetidin-2-yl]-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester (): Both compounds feature a tert-butyl ester and a benzyl-substituted heterocyclic ring. Differences include the azetidinone ring in the analogue versus the hexanoic acid chain in the target compound, which may influence conformational flexibility and intermolecular interactions .

- (2R,3R)-3-Benzyloxy-1-(4-methoxy-phenyl)-4-oxo-azetidine-2-carboxylic acid tert-butyl ester (): Similar tert-butyl ester and benzyl groups, but lacks the oxazolidine ring and methyl-hexanoic acid chain. The absence of these groups may reduce steric hindrance and alter synthetic utility .

Stereochemical Comparison

- Stereochemical variations significantly impact binding affinity in chiral environments, such as enzyme active sites .

Functional Group Analysis

Biological Activity

The compound 3R-(4R-Benzyl-2-oxo-oxazolidine-3-carbonyl)-4S-methyl-hexanoic acid tert-butyl ester is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 389.4852 g/mol. The structure features an oxazolidine ring, which is significant in various biological applications, particularly in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C22H31NO5 |

| Molecular Weight | 389.4852 g/mol |

| CAS Number | 692778-49-7 |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of 3R-(4R-Benzyl-2-oxo-oxazolidine-3-carbonyl)-4S-methyl-hexanoic acid tert-butyl ester is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes involved in inflammation and pain pathways, potentially offering therapeutic benefits in treating conditions such as chronic pain and inflammatory diseases.

Structure-Activity Relationships (SAR)

Recent studies have focused on elucidating the structure-activity relationships of oxazolidine derivatives. The presence of the benzyl group and the oxazolidine moiety appears to enhance the compound's potency against specific biological targets, including N-acylethanolamine acid amidase (NAAA) inhibitors, which are crucial for pain management.

Study 1: Inhibition of NAAA

A study published in PubMed demonstrated that derivatives similar to this compound exhibited noncompetitive inhibition of NAAA, suggesting their potential utility in pain management therapies. The research utilized quantitative structure-activity relationship (QSAR) models to predict the biological activity based on structural modifications .

Study 2: Anti-inflammatory Properties

Another investigation explored the anti-inflammatory properties of oxazolidine derivatives. The results indicated that compounds with similar structural characteristics effectively reduced inflammation markers in cellular models, supporting their potential use as anti-inflammatory agents .

Table 2: Summary of Biological Studies

Q & A

Basic Question

- Methodological Answer :

Safe handling requires adherence to GHS guidelines despite limited hazard data. Key precautions include:- Personal Protective Equipment (PPE) : Use chemical safety goggles, nitrile gloves, and lab coats to avoid skin/eye contact .

- Ventilation : Ensure fume hoods or local exhaust systems to minimize inhalation of vapors .

- Storage : Keep containers tightly sealed in dry, ventilated areas away from ignition sources. Opened containers must be resealed upright to prevent leakage .

- Spill Management : Use inert absorbents (e.g., sand) and avoid environmental release .

How can stereochemical integrity be verified during the synthesis of this compound?

Advanced Question

- Methodological Answer :

Stereochemical confirmation involves:- X-ray Crystallography : Resolve absolute configuration using programs like ORTEP-III for 3D structural visualization (e.g., as applied to similar oxazolidinone derivatives) .

- Chiral HPLC/NMR : Compare retention times or splitting patterns against enantiopure standards .

- Circular Dichroism (CD) : Analyze Cotton effects to confirm R/S configurations at chiral centers .

What synthetic strategies are effective for constructing the oxazolidinone core in this compound?

Basic Question

- Methodological Answer :

Common routes include:- Hydroxylation-Protection : Introduce hydroxyl groups via osmium tetroxide-mediated dihydroxylation, followed by Boc protection of amines to prevent side reactions .

- Esterification : Use tert-butyl esters for carboxylate protection under mild acidic conditions (e.g., HCl/dioxane) .

- Oxazolidinone Formation : Cyclize intermediates using carbonyldiimidazole (CDI) or phosgene analogs .

How do competing reaction pathways impact the yield of tert-butyl ester derivatives in multi-step syntheses?

Advanced Question

- Methodological Answer :

Competing pathways arise from:- Steric Hindrance : Bulky tert-butyl groups may slow acylation; optimize using catalysts like DMAP .

- Racemization : Basic conditions during esterification can epimerize chiral centers. Mitigate via low-temperature reactions (<0°C) and short reaction times .

- Byproduct Formation : Monitor intermediates via LC-MS and purify using flash chromatography (e.g., silica gel, hexane/EtOAc gradients) .

What analytical techniques resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Advanced Question

- Methodological Answer :

Address discrepancies through:- DFT Calculations : Compare experimental H/C NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA) .

- 2D NMR (COSY, NOESY) : Assign coupling patterns and spatial proximities to confirm regiochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulae when isotopic peaks overlap .

What strategies are recommended for assessing the environmental impact of this compound in research waste?

Advanced Question

- Methodological Answer :

Despite limited ecotoxicological data :- Biodegradation Assays : Use OECD 301 protocols to test microbial degradation in aqueous systems.

- Soil Mobility Studies : Perform column chromatography with artificial soil to estimate leaching potential.

- Toxicity Profiling : Conduct acute toxicity tests on model organisms (e.g., Daphnia magna) under REACH guidelines.

How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Advanced Question

- Methodological Answer :

Use in silico tools such as:- Molecular Docking (AutoDock Vina) : Simulate binding affinities to active sites (e.g., proteases or kinases) .

- MD Simulations (GROMACS) : Analyze conformational stability over nanosecond timescales in lipid bilayers .

- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., oxazolidinone carbonyl) for target engagement .

What are the best practices for long-term storage to maintain compound stability?

Basic Question

- Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Desiccants : Include silica gel packs to mitigate hydrolysis of the tert-butyl ester .

- Quality Control : Perform periodic HPLC purity checks (≥95% threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.